[(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile
Description
[(4-Amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile is a specialized organic compound characterized by a phenyl ring substituted with amino (-NH₂), bromo (-Br), and methoxy (-OCH₃) groups at positions 4, 2, and 5, respectively. The sulfanyl (-S-) group links the aromatic ring to a formonitrile (-CN) moiety, creating a structure with unique electronic and steric properties.
Key properties include:
- Molecular formula: C₈H₆BrN₂OS
- Molecular weight: ~259.12 g/mol
- Reactivity: The electron-donating methoxy and amino groups, combined with the electron-withdrawing bromo and nitrile groups, create a balanced electronic profile conducive to nucleophilic and electrophilic reactions.
Properties
IUPAC Name |
(4-amino-2-bromo-5-methoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-7-3-8(13-4-10)5(9)2-6(7)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAQYQCQRPZFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-2-bromo-5-methoxyphenol with thiocyanate salts under suitable conditions. One common method is to use potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Major Products Formed:
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Scientific Research Applications
[(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-amino-2-bromo-5-methoxyphenyl)sulfanyl]formonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiocyanate group can facilitate interactions with nucleophilic sites in proteins or other biomolecules, leading to covalent modifications or reversible binding.
Comparison with Similar Compounds
Table 1: Substituent Effects and Key Properties
Substituent Analysis :
- Chloro vs. Methoxy: The chloro substituent in the analog is electron-withdrawing, enhancing electrophilic reactivity.
- Amino Group: The para-amino group in both compounds acts as a hydrogen bond donor, critical for interactions in enzyme inhibition or receptor binding .
Functional Group Variations
Table 2: Impact of Sulfanyl-Linked Moieties
Key Observations :
- Formonitrile Group : The nitrile (-CN) group in the target compound enhances stability and participates in click chemistry or cycloaddition reactions, unlike the carboxylic acid groups in .
- Heterocyclic Moieties : Compounds with oxadiazole or triazole rings (e.g., and ) exhibit stronger enzyme inhibition due to additional hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
